Molecular Weight and Heavy-Atom Differentiation vs. Des-Bromo Analog
The presence of the 5-bromo substituent on the furan ring increases the molecular weight by 78.89 Da relative to the non-brominated parent compound N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide . This mass shift provides a distinct MS (GC) signature at m/z consistent with the isotopic pattern of monobrominated species (¹:¹ M/M+2 ratio), enabling unambiguous analytical discrimination in reaction monitoring and purity assessment [1]. The bromine atom also contributes 8.88 ų of additional molar refractivity, enhancing the compound's polarizability and potential for halogen-bonding interactions with protein targets.
| Evidence Dimension | Molecular weight and heavy-atom count |
|---|---|
| Target Compound Data | MW 374.11 g/mol; 1 bromine atom; monoisotopic mass ~373.97 Da |
| Comparator Or Baseline | N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide: MW 295.22 g/mol; 0 bromine atoms |
| Quantified Difference | ΔMW = +78.89 g/mol (+26.7% mass increase); presence of characteristic Br isotope pattern |
| Conditions | Calculated from molecular formula (C₁₃H₇BrF₃N₃O₂ vs C₁₃H₈F₃N₃O₂); experimental MS (GC) data available on SpectraBase |
Why This Matters
The 79 Da mass increment and bromine isotopic signature allow definitive LC-MS discrimination from the des-bromo analog in compound library QC, ensuring procurement of the correct screening entity.
- [1] SpectraBase. 2-Furancarboxamide, 5-bromo-N-[2-(trifluoromethyl)-1H-1,3-benzimidazol-4-yl]-. Compound ID BkE4SjNR9It. 1 MS (GC) spectrum. https://spectrabase.com/compound/BkE4SjNR9It View Source
